molecular formula C12H13N3 B13319962 2-Methyl-6-(o-tolyl)pyrimidin-4-amine

2-Methyl-6-(o-tolyl)pyrimidin-4-amine

Cat. No.: B13319962
M. Wt: 199.25 g/mol
InChI Key: JNMNHUVYBOYPKX-UHFFFAOYSA-N
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Description

2-Methyl-6-(o-tolyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 2-position and an o-tolyl group at the 6-position of the pyrimidine ring, along with an amine group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 2-methyl-3-oxobutanal with o-toluidine in the presence of a base can lead to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The choice of reagents and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(o-tolyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-6-(o-tolyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(o-tolyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2-Methyl-6-(o-tolyl)pyrimidin-4-amine can be compared with other similar pyrimidine derivatives, such as:

    2-Methyl-4-aminopyrimidine: Lacks the o-tolyl group, which may result in different biological activities.

    6-(o-Tolyl)pyrimidin-4-amine: Lacks the methyl group at the 2-position, which may affect its chemical reactivity and biological properties.

    2,4-Diaminopyrimidine: Contains two amine groups, leading to different chemical and biological behavior.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-6-(2-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H13N3/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

JNMNHUVYBOYPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C)N

Origin of Product

United States

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